2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Description
Chemical Structure: The compound features a pyrazole ring substituted with methyl groups at the 1- and 3-positions and a trichloroethanol moiety at the 4-position (C₇H₉Cl₃N₂O; MW 243.51) . It is commonly used in organic synthesis and agrochemical research, though specific applications remain understudied.
Properties
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZQIRSDLPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195477 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-32-1 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,3-dimethyl-1H-pyrazole+trichloroacetaldehyde→2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Variations on the Pyrazole Ring
1-Methyl Analog :
- Compound: 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
- Structure : Lacks the 3-methyl group on the pyrazole.
1-Ethyl-3,5-Dimethyl Analog :
- Compound: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- Structure : Ethyl group at position 1 and additional methyl at position 3.
- Properties: CAS No.: 1338494-96-4 Molecular Weight: 271.57 g/mol Significance: Increased lipophilicity due to the ethyl group, which may enhance membrane permeability in agrochemical applications .
1,3,5-Trimethyl Analog :
- Compound: 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
- Structure : Additional methyl group at position 4.
- Properties: CAS No.: 1338494-89-5 Molecular Weight: 257.54 g/mol Note: Higher density (1.46 g/cm³) and boiling point (346.5°C) compared to the 1,3-dimethyl derivative, suggesting stronger intermolecular forces .
Functional Group Modifications
Trichloroethanone Derivatives :
- Compound: 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
- Structure : Ketone group replaces the hydroxyl group.
- Properties: CAS No.: 1306738-48-6 Molecular Weight: 241.51 g/mol Reactivity: The ketone moiety increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the ethanol derivative .
Chlorophenyl-Substituted Analog :
- Compound: 2,2,2-Trichloro-1-(4-chlorophenyl)-1-(2-chlorophenyl)ethanol
- Structure : Pyrazole replaced with chlorophenyl groups.
- Application: Metabolite of the pesticide dicofol, highlighting the agrochemical relevance of trichloroethanol derivatives .
Physicochemical and Commercial Data
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 1338495-32-1 | C₇H₉Cl₃N₂O | 243.51 | ≥95% | 1,3-Dimethyl pyrazole |
| 1-Methyl Analog | 1338495-17-2 | C₆H₇Cl₃N₂O | 229.49 | ≥95% | Reduced steric hindrance |
| 1-Ethyl-3,5-Dimethyl Analog | 1338494-96-4 | C₉H₁₃Cl₃N₂O | 271.57 | ≥97% | Enhanced lipophilicity |
| 1,3,5-Trimethyl Analog | 1338494-89-5 | C₈H₁₁Cl₃N₂O | 257.54 | ≥95% | Higher density/boiling point |
| Trichloroethanone Derivative | 1306738-48-6 | C₇H₇Cl₃N₂O | 241.51 | ≥95% | Ketone functionality |
Research and Application Insights
- Synthetic Utility: These compounds are intermediates in synthesizing pyrazole-containing pharmaceuticals and pesticides. For example, related trichloroethanol carboxamides are used in antimicrobial and antioxidant studies .
- Agrochemical Relevance : Structural analogs like pyrasulfotole (CAS 365400-11-9) demonstrate the importance of pyrazole derivatives in herbicide development .
Biological Activity
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol (chemical formula: C7H9Cl3N2O) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound features a trichloromethyl group attached to a pyrazole ring, which is further substituted with two methyl groups. This unique structure contributes to its reactivity and interactions with biological systems.
The biological activity of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is primarily attributed to its interactions with various enzymes and proteins:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and biosynthesis of steroids.
- Binding Affinity : Molecular simulation studies indicate that similar compounds can effectively bind to target proteins by fitting into their active sites with lower binding free energy.
Antipromastigote Activity
Research indicates that 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol exhibits potent antipromastigote activity in vitro. This suggests potential applications in treating infections caused by Leishmania species.
Cellular Effects
The compound's cellular effects are concentration-dependent and vary across different cell types. Notably:
- It can alter cell signaling pathways.
- Changes in gene expression and cellular metabolism have been observed in response to treatment with this compound.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antimicrobial Properties : In vitro studies demonstrated significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. This property positions it as a candidate for anticancer drug development.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage, although further research is required to elucidate the underlying mechanisms.
Data Summary
| Biological Activity | Observations | References |
|---|---|---|
| Antipromastigote Activity | Potent activity against Leishmania species | |
| Antimicrobial Properties | Effective against various pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Potential protection against oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
